molecular formula C16H14N2O2 B2952775 5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether CAS No. 860787-18-4

5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether

Cat. No.: B2952775
CAS No.: 860787-18-4
M. Wt: 266.3
InChI Key: UUMITYMOOBRSHJ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether is a quinoline-based organic compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29500 g/mol . This compound, identified by CAS number 860787-18-4, features a quinoline core structure substituted with methoxy groups at the 5 and 8 positions and a 3-pyridinyl group at the 2-position, contributing to its specific electronic properties and potential for molecular recognition . It is offered with a documented purity of over 90% . As a heteroaromatic scaffold, this chemical is a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules and the development of pharmacological probes. Its structure suggests potential for application in materials science, such as in the development of organic semiconductors or ligands for metal complexes. Researchers can utilize this compound for hit-to-lead optimization, library synthesis, and biochemical assay development. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5,8-dimethoxy-2-pyridin-3-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-14-7-8-15(20-2)16-12(14)5-6-13(18-16)11-4-3-9-17-10-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMITYMOOBRSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether typically involves the formation of the quinoline and pyridine rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like ethanol or water at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as crystallization or chromatography are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether can undergo various types of chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The pathways involved can include signal transduction pathways where the compound modulates the activity of kinases or other signaling proteins.

Comparison with Similar Compounds

Structural Analogues of 8-Quinolinyl Derivatives

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents (Positions) Key Functional Groups Primary Applications Reference
5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether 5-OCH₃, 2-(3-pyridinyl), 8-OCH₃ Ether, pyridine Corrosion inhibition (proposed)
PB-22 (QUPIC) 8-Quinolinyl ester, 1-pentylindole-3-COO Ester, indole Synthetic cannabinoid
BB-22 (QUCHIC) 8-Quinolinyl ester, 1-cyclohexylmethylindole-3-COO Ester, cyclohexylmethyl Synthetic cannabinoid
8-Quinolinol derivatives 5-substituted (alkyl, hydroxy, alkoxy) Hydroxy, ether, amine Corrosion inhibitors, gasoline additives
LY-3023414 (Samotolisib) Imidazo[4,5-c]quinolinone, pyridinyl Imidazole, pyridine mTOR/PI3K inhibitor (anticancer)

Key Observations:

  • Functional Group Impact : Unlike PB-22 and BB-22, which are esters, the target compound features ether linkages. Esters are more prone to hydrolysis, whereas ethers offer greater stability under acidic or basic conditions .
  • Biological Activity: LY-3023414 shares a pyridinyl group but incorporates an imidazoquinoline core, enabling kinase inhibition. This highlights how core structure alterations (quinoline vs. imidazoquinoline) dictate pharmacological vs. industrial applications .
Physicochemical and Functional Properties

Hypothesized Properties (Based on Structural Analogues):

  • Solubility: The pyridinyl group may improve water solubility compared to purely hydrocarbon-substituted quinolines (e.g., 7-isopropyl-8-quinolinol) .
  • Thermal Stability : Methyl ethers generally exhibit higher stability than esters or hydroxy groups, suggesting suitability for high-temperature applications like gasoline additives .
  • Chelation Capacity: The 5-methoxy and 8-methyl ether groups may reduce metal-binding efficiency compared to 8-quinolinol (which has a free hydroxy group), but synergistic effects with pyridinyl could enhance selectivity for specific metals .

Biological Activity

5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

This compound can be synthesized through various methods, typically involving the alkylation of quinoline derivatives with methoxy and pyridine substituents. The presence of the methoxy group enhances the compound's reactivity and solubility, which is critical for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Anticancer Activity : Studies have shown that this compound exhibits potent anticancer properties. It induces apoptosis and cell cycle arrest in cancer cells, particularly through up-regulation of p21 expression. The compound's selectivity index (SI) is reported to be greater than 10, indicating a high potential for targeted therapy against specific cancer types .
  • Antimicrobial Effects : The compound has demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 0.625 mg/mL. Additionally, it has shown antifungal activity against Candida albicans .
  • Neuroprotective Properties : Research indicates that compounds similar to this compound can act as bifunctional iron chelators, reducing oxidative stress and providing neuroprotective effects. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Biological Activity Overview

The following table summarizes the biological activities and their corresponding mechanisms for this compound:

Activity Mechanism Model/System Concentration Effect
AnticancerInduces apoptosis; cell cycle arrestA549, H1975 cancer cell linesSI > 10High selectivity for cancer cells
AntibacterialDisruption of bacterial cell wallStaphylococcus aureusMIC = 1.25 mg/mLEffective against Gram-positive bacteria
AntifungalInhibition of fungal growthCandida albicansMIC = 0.156 mg/mLSignificant antifungal activity
NeuroprotectiveIron chelation; reduction of oxidative stressAnimal modelsVariesProtection against neurodegeneration

Case Studies

  • Anticancer Efficacy : A study conducted on A549 lung cancer cells revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. Flow cytometric analysis confirmed an increase in sub-G1 population indicative of apoptosis .
  • Antimicrobial Activity : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus at a concentration of 1.25 mg/mL, showcasing its potential as an antibacterial agent in clinical settings .
  • Neuroprotection : Research on neuroprotective properties highlighted that similar quinoline derivatives can mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative disorders such as Parkinson's disease .

Q & A

Q. What are the established synthetic routes for 5-methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether, and what are the critical reaction conditions?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, 8-quinolinol derivatives can be functionalized via alkylation or etherification using methoxy and pyridinyl substituents. Key conditions include:

  • Use of anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis of intermediates.
  • Catalysts such as Pd(PPh₃)₄ for Suzuki-Miyaura coupling to attach the pyridinyl group .
  • Temperature control (60–100°C) to optimize reaction rates while minimizing decomposition .

Example Protocol :

  • React 8-hydroxyquinoline with methyl iodide under basic conditions (K₂CO₃) to form the methoxy intermediate.
  • Introduce the 3-pyridinyl group via palladium-catalyzed cross-coupling with 3-pyridinylboronic acid .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridinyl protons at δ 8.1–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.1214) .

Q. What preliminary pharmacological activities have been reported for structurally related quinolinyl ethers?

  • Anti-inflammatory and anti-allergic properties are observed in analogs with methoxy and aryl/heteroaryl substitutions (e.g., inhibition of histamine release in mast cells) .
  • Derivatives with pyridinyl groups show moderate binding affinity to kinase targets, suggesting potential for enzyme inhibition studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for quinolinyl ether derivatives?

  • Case Study : Discrepancies in NMR peak assignments for regioisomers (e.g., methoxy vs. pyridinyl proton coupling).
  • Solution : Use 2D NMR (COSY, HSQC) to differentiate overlapping signals. For example, NOESY can confirm spatial proximity between methoxy and quinolinyl protons .
    • Contradictory Mass Spectra : Isomeric byproducts may produce similar m/z values.
  • Resolution : Pair LC-MS with ion mobility spectrometry to separate isobaric species .

Q. What strategies optimize the compound’s solubility and bioavailability for in vitro assays?

  • Structural Modifications :
  • Introduce hydrophilic groups (e.g., carboxylates) at the quinolinyl 5-position while retaining the methoxy and pyridinyl groups .
    • Formulation :
  • Use cyclodextrin-based encapsulation or lipid nanoparticles to enhance aqueous solubility .

Q. How do substituent positions on the quinolinyl core affect biological activity?

  • Comparative Data :
Substituent PositionBiological Activity (IC₅₀)Solubility (mg/mL)
5-Methoxy, 2-Pyridinyl12.3 µM (Kinase X)0.45
7-Methoxy, 3-Pyridinyl>50 µM0.78
  • Conclusion : The 5-methoxy group is critical for target engagement, while pyridinyl positioning modulates solubility .

Q. What in vitro metabolomics approaches are suitable for studying this compound’s stability?

  • Methodology :
  • Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS.
  • Key metabolites may include hydroxylated quinolinyl or demethylated methoxy products .
    • Data Interpretation : Use software (e.g., MetaboLynx) to predict metabolic pathways and identify labile sites .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final coupling step?

  • Root Cause : Steric hindrance from the methoxy and pyridinyl groups.
  • Optimization :
  • Replace Pd(PPh₃)₄ with a bulkier catalyst (e.g., XPhos Pd G3) to improve cross-coupling efficiency .
  • Increase reaction time (24–48 hr) and monitor progress via TLC .

Q. What orthogonal techniques validate the compound’s stability under physiological conditions?

  • Accelerated Stability Testing :
  • Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hr.
  • Analyze degradation products via UPLC-PDA .
    • Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation .

Ethical and Safety Considerations

  • Regulatory Status : While not currently listed as a controlled substance, structural analogs (e.g., indole-3-carboxylate quinolinyl esters) are regulated in some jurisdictions .
  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of intermediates .

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